molecular formula C17H22N2O2 B056702 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione CAS No. 115883-22-2

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione

Cat. No. B056702
M. Wt: 286.37 g/mol
InChI Key: NTKWRAAWKFNECW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Aromatase Inhibition for Cancer Therapy :

    • A study by Staněk et al. (1991) found that certain derivatives of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione exhibited significant inhibitory activity against human placental aromatase, an enzyme crucial for estrogen production. These compounds could be potential drugs for hormone-dependent tumors like breast cancer (Staněk et al., 1991).
    • Hartmann et al. (1992) synthesized derivatives of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione and found them to be potent inhibitors of aromatase, suggesting potential for treating estrogen-dependent diseases (Hartmann et al., 1992).
  • Selective Inhibition of Cholesterol Side-Chain Cleavage :

    • Foster et al. (1985) explored analogues of aminoglutethimide, including 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, as selective inhibitors of aromatase, with potential applications in treating hormone-dependent cancers (Foster et al., 1985).
  • Metabolism in Cancer Treatment :

    • Moniz and Hammond (1997) investigated the metabolic implications of modifying aminoglutethimide, related to 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, in the context of metastatic breast carcinoma treatment (Moniz & Hammond, 1997).
  • Potential in Breast Cancer Treatment :

    • According to Nazareth et al. (1986), modifications of compounds related to 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione showed varied inhibitory activities against aromatase, an enzyme involved in estrogen synthesis, indicating potential use in estrogen-dependent breast cancer treatment (Nazareth et al., 1986).
  • Antimicrobial Applications :

    • Ghorab et al. (2017) synthesized derivatives with structures related to 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione and evaluated them for antibacterial and antifungal activities, suggesting potential use in antimicrobial therapies (Ghorab et al., 2017).
  • Inhibitory Activity in Steroid Synthesis :

    • Hartmann et al. (1992) also explored the compound's inhibitory activity against cholesterol side-chain cleavage enzyme, relevant for steroid synthesis and hormone-dependent cancer treatments (Hartmann et al., 1992).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-14-8-6-13(7-9-14)17(12-4-2-1-3-5-12)11-10-15(20)19-16(17)21/h6-9,12H,1-5,10-11,18H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKWRAAWKFNECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCC(=O)NC2=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921829
Record name 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione

CAS RN

115883-22-2, 137548-41-5
Record name Cyclohexylaminoglutethimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115883222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137548415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione
Reactant of Route 2
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione
Reactant of Route 3
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione
Reactant of Route 4
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione
Reactant of Route 5
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione
Reactant of Route 6
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione

Citations

For This Compound
5
Citations
RW Hartmann, C Batzl, TM Pongratz… - Journal of medicinal …, 1992 - ACS Publications
The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl) piperidine-2, 6-diones is described [cyclopentyl (1), cyclohexyl (2)]. The enantiomers of 2 were separated either by using …
Number of citations: 50 pubs.acs.org
RW Hartmann, G Grün, U Bartz, M Palzer - The Journal of Steroid …, 1992 - Elsevier
Compound 1 [3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione] is a highly potent nonsteroidal aromatase inhibitor of the aminoglutethimide (AG)-type containing an asymmetric …
Number of citations: 12 www.sciencedirect.com
CS Cheong, SH Lee, YK Jung, IH Jeong - Journal of Molecular Catalysis …, 2003 - Elsevier
Chemo-enzymatic approaches for the synthesis of the family of aromatase inhibitory drug via lipase-catalyzed kinetic resolution of (±)-4-cyano-4-phenyl-1-hexanol (2) as appropriate …
Number of citations: 9 www.sciencedirect.com
MM Glice, K Bajdor, A Leś, T Stepanenko… - Journal of Molecular …, 2001 - Elsevier
The vibrational spectra of cyclohexylaminoglutethimide (CHAG) molecules were studied in low-temperature Ar and N 2 matrices and in CCl 4 , CHCl 3 , CS 2 and CH 3 CN solutions (at …
Number of citations: 4 www.sciencedirect.com
GS Sun, YL Hu, DF Huang, CM Xu - Acta Crystallographica Section …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C18H23NO2, there are only van der Waals interactions present. The cyclohexyl ring has a chair conformation. The longer axes of the …
Number of citations: 10 scripts.iucr.org

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